molecular formula C11H8N4OS B8589720 N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide

N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide

Cat. No. B8589720
M. Wt: 244.27 g/mol
InChI Key: QKZUCGLLGYHMHX-UHFFFAOYSA-N
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Patent
US09012481B2

Procedure details

0.3 g of benzothiazole was dissolved in 50 ml of tetrahydrofuran, and then 0.32 g of carbodiimide was added thereto in a dropwise manner in ice-bath. The obtained reaction mixture was stirred at room temperature for 10 hours. The produced white solid was filtrated, to obtain N-(benzo[d]thiazole-2-yl)-1H-imidazole-1-carboxamide (0.261 g, 54%). N-(benzo[d]thiazole-2-yl)-1H-imidazole-1-carboxamide (30 mg) was dissolved in 5 ml of tetrahydrofuran, and 11.1 mg of 2-aminoacetonitrile and then 29 μl of acetic were added thereto in a dropwise manner. The obtained reaction mixture was stirred at 30° C. for 18 hours, to produce N-(benzo[d]thiazole-2-yl)-2-cyanoacetamide (10 mg) in a light brown solid phase
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
11.1 mg
Type
reactant
Reaction Step Two
Quantity
29 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][C:11](N1C=CN=C1)=[O:12].[NH2:18][CH2:19][C:20]#N.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>O1CCCC1>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH:10][C:11](=[O:12])[CH2:20][C:19]#[N:18]

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)NC(=O)N2C=NC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.1 mg
Type
reactant
Smiles
NCC#N
Name
Quantity
29 μL
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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